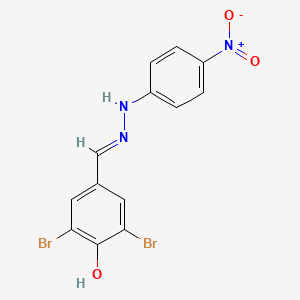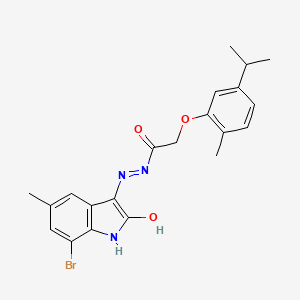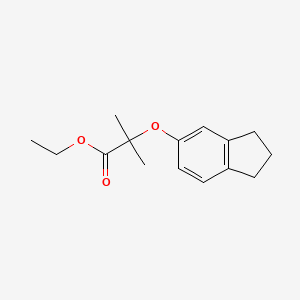
tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate, also known as CTC-96, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is not fully understood. However, it is believed that tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate induces cell death in cancer cells by disrupting the mitochondrial membrane potential and triggering apoptosis. Moreover, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal cell growth.
Biochemical and Physiological Effects:
tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to exhibit low toxicity in vitro and in vivo studies. It has been reported to have no adverse effects on the liver, kidney, or other vital organs. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to have a low binding affinity for human serum albumin, indicating that it has a low potential for drug-drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is its low solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. One area of interest is the development of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate-based antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate and its potential applications in cancer therapy. Moreover, the synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate derivatives with improved solubility and bioavailability may lead to the development of more effective drugs.
Conclusion:
In conclusion, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate is a cyclobutane-based compound that has demonstrated potential applications in medicinal chemistry, materials science, and organic synthesis. Its ease of synthesis, low toxicity, and stability make it a promising candidate for further study. Future research on tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate may lead to the development of new antimicrobial agents and cancer therapies.
Synthesemethoden
The synthesis of tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate involves the reaction of cyclobutanone with ethyl diazoacetate in the presence of a catalyst, followed by the addition of propylmagnesium bromide and methyl iodide. The resulting product is then purified through column chromatography to obtain pure tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate. The yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, tetramethyl 3,4-dipropyl-1,1,2,2-cyclobutanetetracarboxylate has also demonstrated antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
tetramethyl 3,4-dipropylcyclobutane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O8/c1-7-9-11-12(10-8-2)18(15(21)25-5,16(22)26-6)17(11,13(19)23-3)14(20)24-4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQOTMLFICBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050607.png)
![3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B6050624.png)

![5-{5-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B6050636.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6050650.png)
![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)

![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6050673.png)
![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)